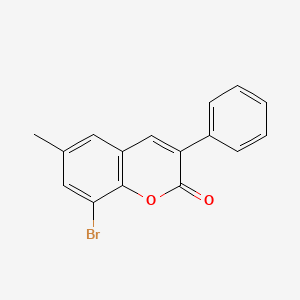

8-Bromo-6-methyl-3-phenylcoumarin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11BrO2 |

|---|---|

Molecular Weight |

315.16 g/mol |

IUPAC Name |

8-bromo-6-methyl-3-phenylchromen-2-one |

InChI |

InChI=1S/C16H11BrO2/c1-10-7-12-9-13(11-5-3-2-4-6-11)16(18)19-15(12)14(17)8-10/h2-9H,1H3 |

InChI Key |

TYLXEMSZGAPZTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)OC(=O)C(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 8-Bromo-6-methyl-3-phenylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the coumarin derivative, 8-Bromo-6-methyl-3-phenylcoumarin. This document details a proposed synthetic route based on established methodologies for analogous compounds, outlines expected characterization data, and discusses potential biological activity, particularly as a monoamine oxidase B (MAO-B) inhibitor.

Introduction

Coumarins are a significant class of benzopyran-2-one containing heterocyclic compounds of natural or synthetic origin. The 3-phenylcoumarin scaffold, in particular, is recognized as a "privileged structure" in medicinal chemistry due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities. The introduction of halogen and alkyl substituents onto the coumarin framework can significantly modulate these biological effects. This guide focuses on the synthesis and characterization of this compound, a derivative with potential for further investigation in drug discovery. The structural similarity to known potent monoamine oxidase B (MAO-B) inhibitors suggests its potential relevance in the context of neurodegenerative diseases.[1][2][3][4][5]

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a two-step process involving the bromination of a substituted salicylaldehyde followed by a Perkin condensation reaction.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methylsalicylaldehyde

A plausible method for the synthesis of the key intermediate, 3-Bromo-5-methylsalicylaldehyde, involves the direct bromination of 5-methylsalicylaldehyde.

-

Materials: 5-methylsalicylaldehyde, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Dissolve 5-methylsalicylaldehyde in acetonitrile.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The precipitated solid is filtered, washed with cold water, and dried.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Bromo-5-methylsalicylaldehyde.

-

Step 2: Synthesis of this compound via Perkin Condensation

The Perkin condensation reaction is a classical and effective method for the synthesis of 3-phenylcoumarins from a substituted salicylaldehyde and phenylacetic acid.[6][7][8]

-

Materials: 3-Bromo-5-methylsalicylaldehyde, Phenylacetic acid, Acetic anhydride, Triethylamine.

-

Procedure:

-

A mixture of 3-Bromo-5-methylsalicylaldehyde, phenylacetic acid, and triethylamine in acetic anhydride is prepared.

-

The mixture is heated under reflux for 5-6 hours.

-

After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid.

-

The resulting precipitate is filtered, washed thoroughly with water, and then with a cold 10% sodium bicarbonate solution to remove unreacted phenylacetic acid.

-

The crude this compound is then washed again with water and dried.

-

Purification is achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Synthesis Workflow

Caption: Synthetic route for this compound.

Characterization Data

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₆H₁₁BrO₂ |

| Molecular Weight | 315.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.45 | s | 3H | -CH₃ at C6 |

| ~7.30 - 7.50 | m | 5H | Phenyl-H |

| ~7.60 | d | 1H | H-7 |

| ~7.80 | d | 1H | H-5 |

| ~7.95 | s | 1H | H-4 |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~21.0 | -CH₃ |

| ~110.0 | C8 |

| ~118.0 | C4a |

| ~125.0 | C4 |

| ~128.0 - 130.0 | Phenyl-C |

| ~132.0 | C6 |

| ~135.0 | C5 |

| ~138.0 | C7 |

| ~140.0 | C3 |

| ~152.0 | C8a |

| ~160.0 | C=O (Lactone) |

Table 3: Expected FT-IR and Mass Spectrometry Data

| Technique | Expected Peaks/Values |

| FT-IR (KBr, cm⁻¹) | ~3050 (Aromatic C-H str.), ~1720 (C=O lactone str.), ~1600 (C=C str.), ~1100 (C-O str.), ~600 (C-Br str.) |

| Mass Spec. (EI) | m/z (%): 314/316 [M]⁺, corresponding to Br isotopes. |

Potential Biological Activity and Signaling Pathway

Monoamine Oxidase B (MAO-B) Inhibition

Several studies have highlighted that 3-phenylcoumarin derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B).[1][2][3][4][5][9] MAO-B is a key enzyme responsible for the degradation of neurotransmitters like dopamine in the brain. The inhibition of MAO-B leads to an increase in dopamine levels, which is a therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease. The structurally similar compound, 8-bromo-6-methyl-3-(4'-methoxyphenyl)coumarin, has been reported to be a highly potent MAO-B inhibitor.[5] This suggests that this compound is a promising candidate for MAO-B inhibition.

Putative Signaling Pathway

The inhibitory action of 3-phenylcoumarins on MAO-B is believed to occur through their interaction with the active site of the enzyme, preventing the binding and subsequent degradation of its substrates.

Caption: Putative mechanism of MAO-B inhibition.

Conclusion

This technical guide outlines a feasible synthetic pathway for this compound and provides expected characterization parameters. The structural analogy to known potent MAO-B inhibitors strongly suggests that this compound warrants further investigation for its potential therapeutic applications in neurodegenerative disorders. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and subsequent biological evaluation of this promising coumarin derivative. Further experimental work is required to confirm the proposed synthesis and to fully elucidate the spectroscopic and pharmacological properties of this compound.

References

- 1. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unica.it [iris.unica.it]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. MAO inhibitory activity modulation: 3-Phenylcoumarins versus 3-benzoylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 8-Bromo-6-methyl-3-phenylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins and their derivatives are a significant class of benzopyrone compounds, widely recognized for their diverse pharmacological activities. The synthetic derivative, 8-Bromo-6-methyl-3-phenylcoumarin, belongs to the 3-phenylcoumarin subclass, which is of particular interest in medicinal chemistry. These compounds are considered privileged scaffolds due to their structural similarity to flavonoids and their broad range of biological effects, including anti-inflammatory, anticancer, antioxidant, and neuroprotective activities.[1][2] This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols for synthesis and property determination, and the potential biological significance of this compound.

Physicochemical Properties

| Property | Estimated Value / Information | Basis of Estimation / Source |

| Molecular Formula | C₁₆H₁₀BrO₂ | - |

| Molecular Weight | 315.15 g/mol | - |

| Melting Point | Not available. Expected to be a solid at room temperature. | General property of substituted coumarins. |

| Boiling Point | Not available. Likely to decompose at high temperatures. | General property of complex organic molecules. |

| Solubility | Predicted to be poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and chloroform. | Based on the properties of the parent coumarin, which is sparingly soluble in water and soluble in organic solvents.[3] |

| pKa | Not available. The lactone ring can undergo hydrolysis under basic conditions. | General chemical property of coumarins. |

| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 3-4. | The parent coumarin has a logP of 1.39.[3] The addition of a bromine atom and a phenyl group significantly increases lipophilicity. |

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound can be adapted from the established Perkin condensation method for similar 3-arylcoumarins.[4]

Reaction Scheme:

Synthetic pathway for this compound.

Materials:

-

3-Bromo-5-methylsalicylaldehyde

-

Phenylacetic acid

-

Acetic anhydride

-

Triethylamine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

A mixture of 3-Bromo-5-methylsalicylaldehyde (1 equivalent), phenylacetic acid (1.2 equivalents), and acetic anhydride (3 equivalents) is prepared in a round-bottom flask.

-

Triethylamine (2 equivalents) is added dropwise to the mixture with stirring.

-

The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled to room temperature and poured into ice-cold water.

-

The aqueous mixture is acidified with dilute HCl to precipitate the crude product.

-

The precipitate is filtered, washed with water, and then with a saturated solution of sodium bicarbonate to remove unreacted phenylacetic acid.

-

The crude product is dried and purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

-

The fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure to yield this compound.

-

The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Physicochemical Properties

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the purified crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

Solubility: The solubility in various solvents (e.g., water, ethanol, DMSO) can be determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is stirred until saturation is reached. The undissolved solid is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy.

logP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique for determining logP. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases. After separation of the layers, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

While specific studies on this compound are limited, related 3-phenylcoumarin derivatives have shown significant biological activities. For instance, compounds with similar substitutions have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the metabolism of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.

The inhibitory action of 3-phenylcoumarins on MAO-B is believed to involve the binding of the coumarin scaffold to the active site of the enzyme, thereby preventing the breakdown of dopamine and increasing its levels in the brain.

Inhibition of MAO-B by this compound.

Conclusion

This compound is a promising synthetic compound within the medicinally significant class of 3-phenylcoumarins. While specific experimental data on its physicochemical properties are currently lacking, estimations based on related compounds suggest it is a lipophilic, solid compound with poor aqueous solubility. The provided synthetic protocol, adapted from established methods, offers a reliable route for its preparation. The potential of this compound as a MAO-B inhibitor warrants further investigation into its biological activities and therapeutic applications. Future research should focus on the experimental determination of its physicochemical properties and the elucidation of its precise mechanism of action in relevant biological systems.

References

- 1. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarin - Wikipedia [en.wikipedia.org]

- 4. iris.unica.it [iris.unica.it]

A Technical Guide to the Biological Activities of Novel Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recent advancements in the study of novel coumarin derivatives and their diverse biological activities. Coumarins, a significant class of benzopyrone compounds, are widely recognized for their broad pharmacological potential.[1] Both naturally occurring and synthetic coumarin derivatives have been the focus of extensive research due to their varied and potent biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties.[2][3] This document details the mechanisms of action, summarizes key quantitative data, and provides standardized experimental protocols relevant to the evaluation of these compounds.

Anticancer Activity of Coumarin Derivatives

Coumarin derivatives have emerged as a promising class of compounds in oncology research, demonstrating efficacy against various cancer cell lines.[4][5] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[6][7]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A significant number of studies have highlighted the role of coumarin derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in many types of cancer, promoting cell survival and proliferation.[7][8][9] By targeting key kinases in this pathway, such as PI3K and Akt, coumarin derivatives can suppress tumor growth and induce programmed cell death (apoptosis).[10][11] For instance, some derivatives have been shown to halt the cell cycle and trigger apoptosis by modulating this pathway.[7] Ferulin C, a natural sesquiterpene coumarin, has been found to promote autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in breast cancer cells.[10]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel coumarin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate higher potency. The following table summarizes the cytotoxic activity of selected novel coumarin derivatives from recent studies.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-artemisinin hybrid 1a | HepG2 (Liver) | 3.05 ± 1.60 | [12] |

| Coumarin-artemisinin hybrid 1a | A2780 (Ovarian) | 5.82 ± 2.28 | [12] |

| Coumarin-thiadiazole hybrid 52d | HT-29 (Colon) | 0.25 ± 0.004 | [12] |

| Coumarin-thiadiazole hybrid 52d | HCT-116 (Colon) | 0.26 ± 0.016 | [12] |

| Coumarin-thiazole hybrid 42a-e | MCF-7 (Breast) | 5.41 - 10.75 | [12] |

| 4-fluoro benzamide derivative 14b | HeLa (Cervical) | 0.39 | [13] |

| 2,5-difluoro benzamide derivative 14e | HeLa (Cervical) | 0.75 | [13] |

| 4-fluoro benzamide derivative 14b | HepG2 (Liver) | 4.85 | [13] |

| 2,5-difluoro benzamide derivative 14e | HepG2 (Liver) | 2.62 | [13] |

Antimicrobial Activity

Novel coumarin derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[14][15][16] The structural versatility of the coumarin scaffold allows for modifications that can enhance antimicrobial potency.[15]

Spectrum of Activity

Studies have shown that substituents such as esters or carboxylic acids on the coumarin ring are often necessary for potent inhibitory activity against bacteria.[14] For instance, certain 4-hydroxycoumarin derivatives have shown promising antibacterial and antifungal properties.[15] Some compounds exhibit broad-spectrum activity, while others are more specific. For example, compounds 4a and 4e, which are cobalt complexes of 3-aryl-azo-4-hydroxy coumarin analogues, showed significant activity against E. coli, K. pneumonia, S. aureus, C. albicans, and C. neoformans.[17]

Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy of coumarin derivatives is commonly measured by the Minimum Inhibitory Concentration (MIC) or the zone of inhibition in agar diffusion assays.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Synthesized Derivatives | Staphylococcus aureus | 10 - 16 | - | [16] |

| Synthesized Derivatives | Bacillus subtilis | 10 - 16 | - | [16] |

| Synthesized Derivatives | Escherichia coli | 10 - 16 | - | [16] |

| Synthesized Derivatives | Pseudomonas aeruginosa | 10 - 16 | - | [16] |

| Compound 4a (Cobalt complex) | S. aureus | - | 23.33 ± 1.21 | [17] |

| Compound 4e (Cobalt complex) | E. coli | - | 21.33 ± 1.21 | [17] |

| Various Derivatives | Bacteria | - | 6 - 27 | [15] |

Anti-inflammatory and Anticoagulant Activities

Beyond their anticancer and antimicrobial properties, coumarin derivatives are well-known for their anti-inflammatory and anticoagulant effects.[18][19] Warfarin, a synthetic coumarin derivative, is a widely used anticoagulant drug.[1]

Anti-inflammatory Effects

Several novel coumarin derivatives exhibit potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).[20][21] For example, a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing a significant reduction in rat paw edema.[22] Compounds 4 and 8 from this series surpassed the activity of the standard drug indomethacin after 3 hours, with 44.05% and 38.10% inhibition, respectively.[22]

Anticoagulant Effects

The anticoagulant activity of coumarins is primarily due to their role as vitamin K antagonists, which inhibits the synthesis of clotting factors.[23] The prothrombin time (PT) is a key measure used to assess this activity. A study on synthetic coumarin derivatives found that compound 4 (4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile) exhibited a higher anticoagulant activity (PT of 21.30 seconds) compared to warfarin (PT of 14.60 seconds).[24]

| Compound/Derivative | Biological Activity | Quantitative Measure | Result | Reference |

| Compound 4 | Anti-inflammatory | % Inhibition of Paw Edema (3h) | 44.05% | [22] |

| Compound 8 | Anti-inflammatory | % Inhibition of Paw Edema (3h) | 38.10% | [22] |

| Compound 4 | Anticoagulant | Prothrombin Time (seconds) | 21.30 | [24] |

| Warfarin (Standard) | Anticoagulant | Prothrombin Time (seconds) | 14.60 | [24] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of novel coumarin derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[25] It measures the metabolic activity of cells, which is an indicator of their health and proliferation rate.[25] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[25]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 16-24 hours to allow for attachment.[26][27]

-

Compound Treatment: Prepare serial dilutions of the coumarin derivatives in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[26]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[27][28]

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.[26][29]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[26][27]

-

Absorbance Measurement: Measure the optical density of the wells using a microplate reader at a wavelength of 540-570 nm.[25][27]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[29]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[30]

Protocol:

-

Microorganism Preparation: Grow the bacterial or fungal strain in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized concentration (e.g., 0.5 McFarland standard).[30]

-

Compound Dilution: Prepare two-fold serial dilutions of the coumarin derivatives in the broth within a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[30]

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone ring.[2][3]

-

For Antimicrobial Activity: The presence of an ester or carboxylic acid group on the coumarin ring is often required for potent activity against both Gram-positive and Gram-negative bacteria.[14] Hydrophilic properties and a free 7-OH group can also be important factors.[19]

-

For Anticancer Activity: The hybridization of the coumarin scaffold with other bioactive molecules, such as thiazole or artemisinin, has been shown to enhance cytotoxic effects.[12] Specific substitutions at the 3- and 4-positions of the coumarin nucleus can improve antiproliferative activity.[6]

-

For Anti-inflammatory Activity: The presence of a free hydroxyl group at the 7-position and the steric requirements of substituents at the 8-position are crucial for anti-inflammatory and antioxidant activities.[19]

Conclusion and Future Perspectives

Novel coumarin derivatives continue to be a rich source of lead compounds in drug discovery, demonstrating a remarkable range of biological activities. The data presented in this guide underscore their potential as anticancer, antimicrobial, anti-inflammatory, and anticoagulant agents. Future research should focus on optimizing the coumarin scaffold to enhance potency and selectivity while minimizing toxicity.[2][3] Further exploration of their mechanisms of action, particularly through advanced molecular modeling and in vivo studies, will be crucial for translating these promising compounds into clinical applications. The development of targeted delivery systems and combination therapies involving coumarin derivatives may also open new avenues for treating complex diseases.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 13. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives [mdpi.com]

- 14. Antimicrobial activity of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 16. scielo.org.za [scielo.org.za]

- 17. Antimicrobial activity of novel synthesized coumarin based transitional metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

- 22. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 24. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. 3.3. Cell Viability Assay [bio-protocol.org]

- 27. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 28. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 3.2.2. Cytotoxic Activity Using MTT Assay [bio-protocol.org]

- 30. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 8-Bromo-6-methyl-3-phenylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The 3-Phenylcoumarin Scaffold

Coumarins are a class of benzopyran-2-one compounds, widely distributed in nature and known for their broad spectrum of pharmacological properties. The introduction of a phenyl group at the 3-position creates the 3-phenylcoumarin scaffold, which has proven to be a privileged structure for targeting various enzymes and receptors. Notably, this scaffold has been extensively explored for the development of inhibitors of Monoamine Oxidase (MAO), particularly the B isoform.

Monoamine Oxidase is a flavin-containing enzyme responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-B is primarily located in the outer mitochondrial membrane of glial cells in the brain and is mainly responsible for the degradation of dopamine.[1][2] Inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, a strategy that has been successfully employed in the treatment of neurodegenerative disorders like Parkinson's disease.[1][2]

Core Mechanism of Action: Selective Inhibition of MAO-B

The primary mechanism of action of 8-Bromo-6-methyl-3-phenylcoumarin is the selective inhibition of Monoamine Oxidase B. The 3-phenylcoumarin core acts as a competitive inhibitor, binding to the active site of the MAO-B enzyme and preventing the breakdown of its substrates, most notably dopamine.[3][4]

The presence of the bromine atom at the 8-position and the methyl group at the 6-position of the coumarin ring, along with the phenyl group at the 3-position, are crucial for the compound's high affinity and selectivity for MAO-B. Molecular docking studies of similar 3-phenylcoumarin derivatives have shown that the coumarin ring and the 3-phenyl ring interact with key amino acid residues in the active site of MAO-B, leading to potent inhibition. It is generally understood that 3-phenylcoumarins are reversible inhibitors of MAO-B.

Downstream Effects of MAO-B Inhibition

The inhibition of MAO-B by this compound sets off a cascade of downstream effects, primarily centered around the modulation of dopamine levels in the central nervous system. By preventing the degradation of dopamine, the compound effectively increases its availability in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[1][2] This has significant implications for conditions characterized by dopamine deficiency, such as Parkinson's disease.

Furthermore, the enzymatic action of MAO-B produces reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage.[5][6] By inhibiting MAO-B, this compound can also exert a neuroprotective effect by reducing the production of these harmful byproducts.[5][6]

Quantitative Data

While specific quantitative inhibitory data for this compound against MAO-B is not available in the reviewed literature, the inhibitory activities of closely related analogs have been reported and are summarized in the table below. These values highlight the potent and selective nature of this class of compounds.

| Compound | Target | IC50 | Selectivity Index (SI) vs MAO-A | Reference |

| 3-(3′-bromophenyl)-6-methylcoumarin | MAO-B | 134 pM | > 746,268 | Matos et al. |

| 8-bromo-6-methyl-3-(4′-methoxyphenyl)coumarin | MAO-B | 3.23 nM | > 31,000 | Unreferenced |

Note: The data presented is for structurally similar compounds and should be considered as an estimation of the potential activity of this compound.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the MAO-B inhibitory activity of compounds like this compound.

In Vitro MAO-B Inhibition Assay (Spectrophotometric Method)

This protocol is based on the continuous spectrophotometric method which measures the production of a colored product resulting from the enzymatic reaction.

Materials and Reagents:

-

Recombinant human MAO-B enzyme

-

Kynuramine (substrate)

-

Horseradish peroxidase (HRP)

-

4-Aminoantipyrine

-

Vanillic acid

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 490-540 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a series of dilutions of the test compound in potassium phosphate buffer.

-

Prepare a substrate solution containing kynuramine in potassium phosphate buffer.

-

Prepare a chromogenic solution containing HRP, 4-aminoantipyrine, and vanillic acid in potassium phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add the following in order:

-

Potassium phosphate buffer

-

Test compound solution at various concentrations (or vehicle control)

-

Recombinant human MAO-B enzyme solution

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the kynuramine substrate solution to each well.

-

Immediately add the chromogenic solution to each well.

-

Incubate the plate at 37°C and monitor the change in absorbance over time at a wavelength between 490 nm and 540 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway

References

- 1. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]

- 2. login.medscape.com [login.medscape.com]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 6. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 8-Bromo-6-methyl-3-phenylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-Bromo-6-methyl-3-phenylcoumarin. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a predictive analysis based on the well-established spectroscopic characteristics of its core components: the coumarin scaffold, and the effects of bromo, methyl, and phenyl substituents. This guide offers detailed experimental protocols for the acquisition of spectroscopic data and presents the expected data in a structured format to aid researchers in the identification and characterization of this and similar coumarin derivatives.

Introduction

Coumarins are a significant class of benzopyrone-based heterocyclic compounds, widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. The substitution pattern on the coumarin ring system plays a crucial role in modulating their biological efficacy. This compound is a synthetic derivative whose biological potential is of interest to the drug development community. A thorough spectroscopic characterization is the cornerstone of its chemical identification and quality control. This guide outlines the expected outcomes from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and the known effects of the individual substituents on the coumarin framework.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 7.8 - 8.0 | s | - |

| H-5 | ~ 7.4 - 7.6 | s | - |

| H-7 | ~ 7.2 - 7.4 | s | - |

| Phenyl H (ortho) | ~ 7.5 - 7.7 | m | - |

| Phenyl H (meta, para) | ~ 7.3 - 7.5 | m | - |

| Methyl (C6-CH₃) | ~ 2.4 - 2.6 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~ 158 - 162 |

| C-3 | ~ 125 - 130 |

| C-4 | ~ 140 - 145 |

| C-4a | ~ 118 - 122 |

| C-5 | ~ 128 - 132 |

| C-6 | ~ 135 - 140 |

| C-7 | ~ 115 - 120 |

| C-8 | ~ 110 - 115 |

| C-8a | ~ 150 - 155 |

| Phenyl C (ipso) | ~ 130 - 135 |

| Phenyl C (ortho, meta, para) | ~ 128 - 130 |

| Methyl (C6-CH₃) | ~ 20 - 25 |

Table 3: Predicted FT-IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Lactone) | 1700 - 1740 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium - Strong |

| C-O (Ester) | 1200 - 1300 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Methyl) | 2850 - 2960 | Medium |

| C-Br | 500 - 600 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 328/330 | Molecular ion peak with isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |

| [M-CO]⁺ | 300/302 | Loss of carbon monoxide |

| [M-Br]⁺ | 249 | Loss of Bromine radical |

Table 5: Predicted UV-Vis Spectral Data

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~ 290 - 350 | - |

| Chloroform | ~ 295 - 355 | - |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

-

Sample Preparation:

-

GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

-

-

Acquisition:

-

GC-MS: Inject the sample into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

LC-MS: Inject the sample into the LC system for separation before introduction into the mass spectrometer.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be evident for bromine-containing fragments.

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the electronic absorption properties of the molecule, which are related to its conjugated system.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, chloroform, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Acquisition:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution over a range of wavelengths (e.g., 200-600 nm).

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis of a Novel Coumarin Derivative

Caption: Workflow for the synthesis and spectroscopic characterization of a novel coumarin.

Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: Interrelationship between molecular structure and spectroscopic data.

Conclusion

This technical guide provides a foundational framework for the spectroscopic analysis of this compound. While direct experimental data is currently scarce, the predictive data and detailed protocols presented herein offer a robust starting point for researchers. The synergistic use of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy is essential for the unambiguous structural elucidation and characterization of this and other novel coumarin derivatives, which is a critical step in the journey of drug discovery and development.

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Phenylcoumarins

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylcoumarins, a significant class of heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry due to their wide range of pharmacological activities. Structurally, they can be considered hybrids of coumarin and resveratrol, or isosteres of isoflavones, bestowing upon them unique physicochemical properties that allow for diverse biological interactions.[1] This technical guide provides a comprehensive overview of the key therapeutic targets of 3-phenylcoumarins, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of the underlying molecular mechanisms and experimental workflows. The information is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Enzyme Inhibition

3-Phenylcoumarins have demonstrated potent inhibitory activity against a variety of enzymes implicated in the pathogenesis of several diseases. A summary of their inhibitory activities against key enzymatic targets is presented below.

Table 1: Inhibitory Activity of 3-Phenylcoumarins against Various Enzymes

| Enzyme Target | 3-Phenylcoumarin Derivative | IC50 Value | Reference |

| Acetylcholinesterase (AChE) | 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin | 3 µM | [1][2] |

| 4'-benzamide derivative of a 3-phenylcoumarin | 0.09 µM | [1][2] | |

| 7-aminoalkoxy-3-phenylcoumarin derivative | 0.27 µM | [1] | |

| Monoamine Oxidase B (MAO-B) | 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin | 27 µM | [1][2] |

| 6-chloro-3-(3′-methoxyphenyl)coumarin | 1 nM | [2] | |

| 6-methyl-3-(p-tolyl)coumarin | 308 pM | [2] | |

| 8-methyl-3-(p-tolyl)coumarin | 4.51 nM | [2] | |

| Xanthine Oxidase (XO) | 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | 91 nM | [3] |

| 3-(4'-bromothien-2'-yl)-5,7-dihydroxycoumarin | 280 nM | [3] | |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | 4-Hydroxy-6,7-dimethyl-3-phenylcoumarin | 660 nM | [1] |

| Soybean Lipoxygenase | 3-(4-chlorophenyl)-8-methoxycoumarin | - | [1][2] |

| 7-geranyloxy-3-phenylcoumarin derivative | 10 µM | [1][2] |

Key Therapeutic Areas and Molecular Targets

Neurodegenerative Diseases

3-Phenylcoumarins have shown significant promise in the context of neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease, by targeting key enzymes and pathways involved in their progression.

a) Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition:

Several 3-phenylcoumarin derivatives have been identified as potent inhibitors of AChE and MAO, enzymes that play a crucial role in the degradation of neurotransmitters.[1][2][4] Inhibition of these enzymes can help in managing the symptoms of Alzheimer's and Parkinson's disease.

b) Multi-target-Directed Ligands for Alzheimer's Disease:

Certain 3-phenylcoumarins act on multiple targets relevant to Alzheimer's disease, including the σ-1 receptor (σ1R), β-secretase 1 (BACE1), and AChE.[1][2] These compounds also exhibit neurogenic properties, antioxidant capacity, and favorable central nervous system (CNS) permeability.[1][2] Furthermore, some derivatives have been shown to inhibit β-amyloid (Aβ) aggregation and protect neuronal cells from oxidative damage.[1][2]

Inflammation

The anti-inflammatory properties of 3-phenylcoumarins are well-documented, with several mechanisms of action identified.

a) Inhibition of Pro-inflammatory Mediators:

Certain 3-phenylcoumarins inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages.[1][2] For example, 6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin exhibited an IC50 of 6.9 μM for NO production inhibition.[1][2]

b) Modulation of Neutrophil Function:

3-Phenylcoumarins can down-modulate the Fc-gamma (Fcγ) receptor-mediated oxidative metabolism in neutrophils, suggesting their potential in treating immune complex-mediated inflammatory diseases.[1]

c) Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonism:

Recent studies have identified 3-phenylcoumarins as antagonists of the TRPA1 ion channel, which is involved in pain and inflammation.[5][6][7] This presents a promising avenue for the development of novel analgesics and anti-inflammatory agents.

Cancer

The anticancer potential of 3-phenylcoumarins has been demonstrated against various cancer cell lines, with their mechanism of action often involving the modulation of key signaling pathways.

a) Inhibition of Cancer Cell Proliferation:

Numerous 3-phenylcoumarin derivatives have exhibited cytotoxic activity against a range of cancer cell lines, including those of the breast, lung, and prostate.[8][9]

b) Modulation of the PI3K/Akt/mTOR Signaling Pathway:

Coumarin derivatives have been shown to exert their antitumor effects by targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.[10]

Infectious Diseases

3-Phenylcoumarins have also displayed promising activity against various pathogens, including viruses, bacteria, and fungi.

a) Antiviral Activity (HIV):

Several 3-phenylcoumarins have been identified as inhibitors of HIV-1 replication. Their mechanisms of action include the inhibition of the viral protein Tat and the cellular transcription factor NF-κB, both of which are critical for viral gene expression.[11][12][13][14]

b) Antibacterial and Antifungal Activity:

Various derivatives have shown significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against strains such as Trichophyton mentagrophytes.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the therapeutic potential of 3-phenylcoumarins.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric method measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Materials:

-

96-well microplate

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

3-Phenylcoumarin test compounds

-

Positive control (e.g., Donepezil)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the 3-phenylcoumarin test compounds and the positive control in phosphate buffer.

-

In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution (or positive control/buffer for control wells), and 10 µL of AChE enzyme solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 10-20 minutes.

-

Calculate the rate of reaction for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Principle: This fluorometric assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate. The H₂O₂ reacts with a probe to generate a fluorescent product.

Materials:

-

96-well black microplate

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Fluorometric probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

3-Phenylcoumarin test compounds

-

Positive control (e.g., Selegiline)

-

Assay buffer

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the 3-phenylcoumarin test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add 50 µL of the test compound solution (or positive control/buffer for control wells).

-

Add 25 µL of MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.

-

Prepare a reaction mixture containing the MAO-B substrate, fluorometric probe, and HRP in the assay buffer.

-

Initiate the reaction by adding 25 µL of the reaction mixture to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) using a fluorescence microplate reader.

-

Calculate the percentage of inhibition as described for the AChE assay.

-

Determine the IC50 value.

Xanthine Oxidase (XO) Inhibitory Activity Assay

Principle: This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the decrease in the formation of uric acid from the oxidation of xanthine. The increase in absorbance at 295 nm due to uric acid production is measured.

Materials:

-

96-well UV-transparent microplate

-

Xanthine oxidase (XO) enzyme solution

-

Xanthine substrate solution

-

Phosphate buffer (pH 7.5)

-

3-Phenylcoumarin test compounds

-

Positive control (e.g., Allopurinol)

-

UV-Vis microplate reader

Procedure:

-

Prepare serial dilutions of the 3-phenylcoumarin test compounds and the positive control in phosphate buffer.

-

In a 96-well plate, add 50 µL of the test compound solution (or positive control/buffer for control wells) and 50 µL of xanthine solution.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of XO enzyme solution to each well.

-

Immediately measure the absorbance at 295 nm using a microplate reader at regular intervals for 10-20 minutes.

-

Calculate the rate of uric acid formation for each well.

-

Calculate the percentage of inhibition as described previously.

-

Determine the IC50 value.

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well cell culture plate

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

3-Phenylcoumarin test compounds

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the 3-phenylcoumarin test compounds and the positive control for 24-72 hours. Include untreated cells as a control.

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) * 100

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Determination)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique to determine the MIC.

Materials:

-

96-well microtiter plate

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

3-Phenylcoumarin test compounds

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Perform a serial two-fold dilution of the 3-phenylcoumarin test compounds and the positive control in the growth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension. Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 3-phenylcoumarins and a typical experimental workflow for their evaluation.

Signaling Pathways

References

- 1. researchhub.com [researchhub.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 5. 3-Phenylcoumarins as inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 13. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 14. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

In Vitro Evaluation of 3-Phenylcoumarins: A Technical Overview

The 3-phenylcoumarin scaffold is a promising framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] A thorough in-vitro evaluation is crucial to elucidate the therapeutic potential and mechanism of action of novel derivatives. This guide outlines the common experimental protocols, data presentation, and mechanistic pathways investigated for this class of compounds.

Quantitative Data Presentation: Cytotoxic Activity

A primary step in the in-vitro evaluation of a potential anticancer compound is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure. The following table summarizes the cytotoxic activities of several 3-phenylcoumarin derivatives as reported in the literature.

Table 1: Cytotoxic Activity (IC50) of Representative 3-Phenylcoumarin Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin (Compound 4f) | A549 (Lung Cancer) | 13.5 | [3] |

| 3-(4-nitrophenyl)coumarin derivative | Tumor cell lines | Not specified | [2] |

| 3-(3′,4′-dimethoxyphenyl)-8-methylcoumarin (Compound 16) | Caco-2 (Colorectal), SH-SY5Y (Neuroblastoma), hCMEC/D3 (Endothelial) | > 50 | [2] |

| 3-phenyl coumarin derivative with ethoxy and nitrate substitution (Compound C08) | MCF-7 (Breast Cancer) | Significant cytotoxic effects noted | [4] |

| 3-(coumarin-3-yl)-acrolein derivative (Compound 5d) | A549 (Lung Cancer) | 0.70 | [5] |

| 3-(coumarin-3-yl)-acrolein derivative (Compound 6e) | KB (Oral Epidermoid Carcinoma) | 0.39 | [5] |

| Coumarin | HeLa (Cervical Cancer) | 54.2 | [6] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in-vitro findings. Below are protocols for key experiments commonly employed in the evaluation of 3-phenylcoumarins.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of approximately 1.5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[7] The plates are incubated for a further 24 to 48 hours.

-

MTT Addition: After the incubation period, 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.[7]

-

Formazan Solubilization: The medium is removed, and 200 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with the test compound as described for the apoptosis assay. After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the PI fluorescence intensity. Several coumarin derivatives have been shown to cause cell cycle arrest in the S or G0/G1 phase.[1][6]

Measurement of Reactive Oxygen Species (ROS)

This assay quantifies the intracellular production of ROS, which can be an indicator of oxidative stress-induced apoptosis.

-

Cell Treatment: Cells are treated with the test compound for a defined period.

-

Probe Loading: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.

-

Flow Cytometry or Fluorescence Microscopy: The fluorescence intensity of the cells is measured by flow cytometry or visualized using a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels. Some 3-arylcoumarin derivatives have been shown to increase ROS production.[1]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the in-vitro evaluation of a novel 3-phenylcoumarin derivative.

Caption: General workflow for the in-vitro evaluation of a novel compound.

Plausible Signaling Pathway for Apoptosis Induction

Based on findings for various coumarin derivatives, a plausible mechanism of action involves the induction of apoptosis through an intrinsic, mitochondria-mediated pathway, often triggered by an increase in reactive oxygen species (ROS).[5][6]

References

- 1. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin Induces ROS-dependent Cell Death in the A549 Human Lung Cancer Cell Line | Anticancer Research [ar.iiarjournals.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 6. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationship of 6-Methylcoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-methylcoumarin derivatives, a class of compounds known for a wide spectrum of pharmacological activities. Coumarins, characterized by a fundamental benzopyran-2-one nucleus, are prevalent in nature and have been the subject of extensive synthetic modification to enhance their therapeutic potential.[1][2][3] This document synthesizes key findings in the anticancer, anti-inflammatory, and antimicrobial activities of these derivatives, presenting quantitative data, experimental methodologies, and visual summaries of metabolic pathways and workflows to aid in future drug design and development.

Anticancer Activity of 6-Methylcoumarin Derivatives

Coumarin derivatives have demonstrated significant potential as anticancer agents by modulating various cellular pathways, including the induction of apoptosis and cell cycle arrest.[4][5][6] The substitution pattern on the 6-methylcoumarin scaffold is critical for cytotoxic potency and selectivity.

Core Structure-Activity Relationships

Systematic studies have revealed that modifications at the C3, C4, C6, and C7/C8 positions significantly influence the anticancer activity of the 6-methylcoumarin core.

-

Positions C7 and C8: The presence of dihydroxy groups at the C7 and C8 positions is a key feature for potent cytotoxicity.[7][8]

-

Position C3: For derivatives with a 7,8-dihydroxy-4-methylcoumarin core, the introduction of long alkyl chains at the C3 position enhances cytotoxic effects. The most potent activity was observed with an n-decyl chain.[7][8]

-

Position C4: The introduction of a hydrophobic, electron-withdrawing group, such as a trifluoromethyl (-CF3) group, at the C4 position has been shown to enhance the inhibition of anti-apoptotic proteins like Mcl-1.[9]

-

Position C6: Halogenation, specifically with bromine, at the C6 position contributes to reasonable cytotoxic activities.[7][8]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of representative 4-methylcoumarin derivatives against various human cancer cell lines.

| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 7,8-Dihydroxy-4-methylcoumarin | C3: n-Decyl | K562 (Leukemia) | 42.4 | [7][8] |

| LS180 (Colon) | 25.2 | [7][8] | |||

| MCF-7 (Breast) | 25.1 | [7][8] | |||

| 2 | 7,8-Diacetoxy-4-methylcoumarin | C3: Ethoxycarbonylethyl | K562 (Leukemia) | >100 | [7][8] |

| LS180 (Colon) | 68.3 | [7][8] | |||

| MCF-7 (Breast) | 60.1 | [7][8] | |||

| 3 | 7-Hydroxycoumarin | C4: Bromomethyl, C6: Bromo | K562 (Leukemia) | 45.8 | [7][8] |

| LS180 (Colon) | 32.7 | [7][8] | |||

| MCF-7 (Breast) | 37.8 | [7][8] | |||

| 4 | 6,7-Dihydroxycoumarin | C4: Trifluoromethyl | A549 (Lung) | 1.21 | [9] |

Mechanism of Action: Apoptosis Induction

A primary anticancer mechanism for 6-methylcoumarin derivatives is the induction of apoptosis. One targeted derivative, 6-(nicotinamide) methyl coumarin, was found to preferentially kill A549 lung cancer cells by increasing intracellular Reactive Oxygen Species (ROS) levels, which in turn leads to mitochondrial depolarization and triggers the apoptotic cascade.[10] Other coumarin derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.[5][6]

Caption: Apoptotic pathway induced by a 6-methylcoumarin derivative in A549 cells.[10]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the 6-methylcoumarin derivatives (e.g., 0-500 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined from the dose-response curve.

Anti-inflammatory Activity

6-Methylcoumarin (6-MC) itself has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[11][12]

Core Structure-Activity Relationships

While extensive SAR studies on substituted 6-methylcoumarins for anti-inflammatory activity are emerging, the parent compound provides a strong foundation. Its activity is attributed to the core coumarin structure, and it has been observed that various substitutions on the coumarin skeleton can either increase or decrease the effect.[12] For instance, other coumarin derivatives, such as 7,8-dimethoxycoumarin and 6,7-dihydroxy-4-methylcoumarin, also exhibit anti-inflammatory activity through similar mechanisms.[12]

Quantitative Data: Inhibition of Inflammatory Mediators

The table below shows the dose-dependent inhibitory effect of 6-Methylcoumarin (6-MC) on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 macrophages.

| Compound | Concentration (µM) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) | Reference |

| 6-MC | 200 | ~66.2% | ~59.2% | [12] |

| 300 | ~45.5% | ~37.3% | [12] | |

| 400 | ~29.2% | ~21.8% | [12] | |

| 500 | ~7.2% | ~4.2% | [12] |

Mechanism of Action: Inhibition of MAPK and NF-κB Pathways

The anti-inflammatory effects of 6-methylcoumarin are mediated by the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[11][12] In response to stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6).[11] 6-MC inhibits the phosphorylation of key proteins in these pathways (such as p38, ERK, JNK in the MAPK family, and IκBα in the NF-κB pathway), thereby downregulating the expression of these inflammatory mediators.[11][12]

Caption: Inhibition of MAPK and NF-κB pathways by 6-methylcoumarin.[11][12]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Culture and Stimulation: RAW 264.7 macrophage cells are plated in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of 6-methylcoumarin for 1-2 hours.

-

LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce inflammation and NO production, and incubated for 24 hours.

-

Supernatant Collection: After incubation, 50-100 µL of the cell culture supernatant is collected from each well.

-

Griess Reaction: The collected supernatant is mixed with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes in the dark. The formation of a purple azo compound is measured by reading the absorbance at 540 nm.

-

Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Antimicrobial Activity

The 6-methylcoumarin scaffold is also a promising starting point for the development of novel antimicrobial agents.

Core Structure-Activity Relationships

The antimicrobial profile of coumarin derivatives is highly dependent on the nature and position of substituents.

-

Antifungal Activity: For activity against Aspergillus species, O-substitutions on the coumarin ring are considered essential.[13][14] The presence of short aliphatic chains or electron-withdrawing groups (like nitro or acetate) favors antifungal activity.[13][14] The parent 6-methylcoumarin has also shown specific activity against the plant pathogen Valsa mali.[1]

-

Antibacterial Activity: Studies on 4-trifluoromethylcoumarin derivatives have shown that the presence of both a -CF3 group (at C4) and hydroxyl (-OH) groups (e.g., at C5 and C7) enhances antibacterial activity, particularly against Gram-positive bacteria.[15]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected coumarin derivatives against various microorganisms.

| Derivative Class | Substituents | Microorganism | MIC (mM) | Reference |

| 4-Trifluoromethylcoumarin | 5,7-dihydroxy | Bacillus cereus | 1.5 | [15] |

| Staphylococcus aureus | 1.5 | [15] | ||

| 4-Trifluoromethylcoumarin | 7-hydroxy | Enterococcus faecium | 1.7 | [15] |

| Dicoumarol | N/A | Listeria monocytogenes | 1.2 | [15] |

General Experimental Workflow for Antimicrobial SAR Studies

The development and evaluation of new antimicrobial agents follow a structured workflow, from chemical synthesis to biological characterization.

Caption: A typical experimental workflow for an antimicrobial SAR study.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: The test compound is serially diluted (typically two-fold) in the broth medium across the wells of a 96-well microtiter plate.

-